Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13457258
InChI: InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6-,7+,9+,10-;/m1./s1
SMILES:
Molecular Formula: C10H18BrNO4S
Molecular Weight: 328.23 g/mol

Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate

CAS No.:

Cat. No.: VC13457258

Molecular Formula: C10H18BrNO4S

Molecular Weight: 328.23 g/mol

* For research use only. Not for human or veterinary use.

Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate -

Specification

Molecular Formula C10H18BrNO4S
Molecular Weight 328.23 g/mol
IUPAC Name azanium;[(1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonate
Standard InChI InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6-,7+,9+,10-;/m1./s1
Standard InChI Key GFBVBBRNPGPROZ-ZEMXJPTRSA-N
Isomeric SMILES C[C@@]12CC[C@@H]([C@@]1(C)CS(=O)(=O)[O-])[C@@H](C2=O)Br.[NH4+]
Canonical SMILES CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+]

Introduction

Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate is a complex organic compound featuring a unique bicyclic structure with a bromine atom and a methanesulfonate group. This compound is characterized by its specific stereochemistry, which plays a crucial role in its potential biological activity and chemical reactivity. The presence of the methanesulfonate group enhances its solubility and reactivity in various chemical environments, making it a valuable intermediate in drug synthesis and catalysis .

Synthesis

The synthesis of this compound typically involves multiple steps, each requiring careful control to achieve high yields and selectivity for the desired stereoisomer. The process may involve nucleophilic substitution reactions, which are facilitated by the presence of the bromine atom.

Drug Synthesis

Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate can serve as a versatile intermediate in the synthesis of pharmaceutical compounds. Its unique structure and reactivity make it suitable for constructing complex molecules with specific biological activities.

Catalysis

The compound's ability to participate in various chemical reactions, including nucleophilic substitutions, makes it a potential candidate for catalytic applications. Its methanesulfonate group can enhance solubility and reactivity in catalytic systems.

Comparison with Similar Compounds

Compound NameStructureNotable Features
Ammonium ((1R,3S,4S,7R)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonateBicyclic with bromine and methanesulfonateUnique stereochemistry and functional groups
Ammonium 3-bromoheptanoateBicyclic with bromineDifferent functional groups
Dimethylsulfamoyl bromideSulfamoyl derivativeDifferent reactivity due to sulfonamide group
3-BromocyclopentaneCyclic structureLacks bicyclic complexity

This comparison highlights the distinctiveness of the compound due to its specific stereochemistry and functional groups, which confer unique biological activities and reactivity profiles.

Safety and Handling

  • Storage: Requires cold-chain transportation to maintain stability .

  • Hazard Information: Specific hazard statements and precautionary measures are not detailed in the available literature, but handling should follow standard protocols for organic compounds with potential reactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator